2-(1H-苯并咪唑-2-基)-N-丁基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

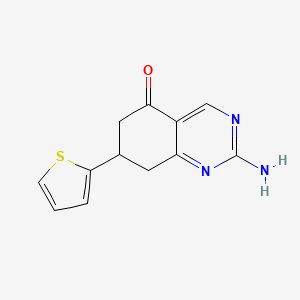

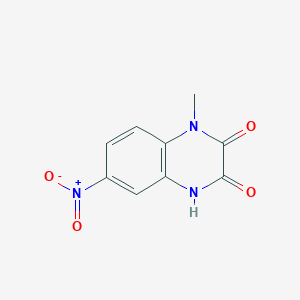

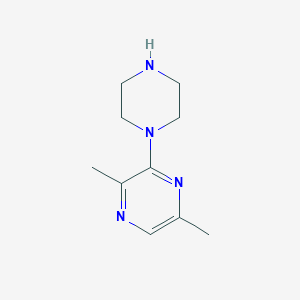

The compound "2-(1H-benzimidazol-2-yl)-N-butylacetamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are particularly recognized for their antimicrobial properties and their potential use as non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve multiple steps, including the formation of amines with high yields and moderate enantiomeric excess. For instance, asymmetric synthesis of related compounds, such as (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides, has been achieved by reducing o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes. Subsequent reactions with 2-chloroacetyl chloride and thiobenzimidazole or n-dibutylamine yield the corresponding products .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole moiety, which is crucial for their biological activity. The specific substituents attached to the benzimidazole core, such as the N-butylacetamide group in "2-(1H-benzimidazol-2-yl)-N-butylacetamide," can significantly influence the compound's properties and its interaction with biological targets .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the enhancement of their biological activities. For example, the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives involves the substitution of benzotriazole, which has been shown to produce potent anti-infective agents . These reactions are critical for the development of new therapeutic agents with improved efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. The antimicrobial evaluation of benzimidazole derivatives has demonstrated their effectiveness against various microorganisms, indicating that their physical and chemical properties are conducive to their biological activity .

科学研究应用

抗氧化剂用于基础油

2-(1H-苯并咪唑-2-基)-N-丁基乙酰胺衍生物,包括类似化合物如2(1-H 苯并(二)咪唑-2-基)硫基)N-丁基乙酰胺,已被研究作为基础油的抗氧化剂。这些化合物被评估其改善基础油氧化稳定性的能力,这对于提高油的寿命和效率至关重要(Basta et al., 2017)。

腐蚀抑制

2-(1H-苯并咪唑-2-基)-N-丁基乙酰胺的衍生物,如2-(2-(4-氯苯基)-1H-苯并[二]咪唑-1-基)-N-苯乙酰胺,已被评估为腐蚀抑制剂。这些研究涉及评估它们在腐蚀环境中对碳钢等金属的保护性能,突显了它们在工业应用中的潜力(Rouifi et al., 2020)。

抗微生物活性

苯并咪唑衍生物,包括与2-(1H-苯并咪唑-2-基)-N-丁基乙酰胺相关的化合物,已被合成并测试其抗微生物活性。这些研究旨在探索这些化合物作为新的抗各种细菌和真菌病原体的药剂的潜力(Ajani et al., 2016)。

驱虫剂

新型2-苯基苯并咪唑-1-乙酰胺衍生物,与2-(1H-苯并咪唑-2-基)-N-丁基乙酰胺密切相关,已被评估其作为驱虫剂的潜力。这些化合物已被针对蠕虫等寄生虫进行测试,显示出与标准药物相比有希望的结果(Sawant & Kawade, 2011)。

抗炎活性

苯并咪唑衍生物的抗炎潜力,包括类似于2-(1H-苯并咪唑-2-基)-N-丁基乙酰胺的化合物,已被探索。这些化合物使用大鼠爪水肿等方法进行测试,一些显示出显著的抗炎效果(Bhor & Pawar, 2022)。

人类酰基辅酶A:胆固醇O-酰转移酶抑制剂

某些苯并咪唑衍生物,如2-(4-(2-((1 H-苯并[二]咪唑-2-基)硫)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐,作为人类酰基辅酶A:胆固醇O-酰转移酶的抑制剂。这种作用对于潜在治疗涉及该酶过度表达的疾病是重要的(Shibuya et al., 2018)。

未来方向

Benzimidazole derivatives have found commercial application in veterinarian medicine as anthelmintic agents and in diverse human therapeutic areas such as treatment of ulcers and antihistaminic . They could potentially be used in new DNA hybridization indicators due to their distinct effects on ssDNA and dsDNA .

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACXFDYWYZDBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397341 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

CAS RN |

91600-55-4 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)